Cas no 1247147-26-7 (3-bromo-N-(2-butoxyethyl)aniline)

3-bromo-N-(2-butoxyethyl)aniline 化学的及び物理的性質
名前と識別子
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- 3-bromo-N-(2-butoxyethyl)aniline
- Z1695783741
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- MDL: MFCD14677253
- インチ: 1S/C12H18BrNO/c1-2-3-8-15-9-7-14-12-6-4-5-11(13)10-12/h4-6,10,14H,2-3,7-9H2,1H3
- InChIKey: ZGWNBYQDKMFESH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)NCCOCCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 155
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-bromo-N-(2-butoxyethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80673-2.5g |
3-bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95.0% | 2.5g |
$1315.0 | 2025-02-20 | |
Enamine | EN300-80673-1.0g |
3-bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
Enamine | EN300-80673-0.25g |
3-bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
A2B Chem LLC | AV71196-500mg |
3-bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95% | 500mg |
$587.00 | 2024-04-20 | |
Enamine | EN300-80673-5g |
3-bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95% | 5g |
$1945.0 | 2023-09-02 | |
Aaron | AR01AK5K-50mg |
3-Bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95% | 50mg |
$239.00 | 2025-02-09 | |
A2B Chem LLC | AV71196-250mg |
3-bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95% | 250mg |
$384.00 | 2024-04-20 | |
Aaron | AR01AK5K-250mg |
3-Bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95% | 250mg |
$481.00 | 2025-02-09 | |
1PlusChem | 1P01AJX8-50mg |
3-bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95% | 50mg |
$208.00 | 2025-03-19 | |
Aaron | AR01AK5K-2.5g |
3-Bromo-N-(2-butoxyethyl)aniline |
1247147-26-7 | 95% | 2.5g |
$1834.00 | 2025-02-09 |
3-bromo-N-(2-butoxyethyl)aniline 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-bromo-N-(2-butoxyethyl)anilineに関する追加情報
Comprehensive Overview of 3-bromo-N-(2-butoxyethyl)aniline (CAS No. 1247147-26-7)
3-bromo-N-(2-butoxyethyl)aniline (CAS No. 1247147-26-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique brominated aniline structure, is widely utilized as an intermediate in the synthesis of more complex molecules. Its CAS number 1247147-26-7 serves as a critical identifier for researchers and manufacturers seeking high-purity chemicals for advanced applications.
The molecular structure of 3-bromo-N-(2-butoxyethyl)aniline features a bromine atom at the 3-position of the aniline ring, coupled with a butoxyethyl substituent on the nitrogen atom. This configuration imparts distinct chemical properties, making it a valuable building block in organic synthesis. Researchers often explore its reactivity in cross-coupling reactions, amination processes, and catalytic transformations, which are hot topics in modern synthetic chemistry.
In recent years, the demand for 3-bromo-N-(2-butoxyethyl)aniline has surged due to its potential applications in drug discovery and agrochemical development. With the rise of AI-driven molecular design and high-throughput screening, this compound has been identified as a key intermediate in the synthesis of bioactive molecules. Its versatility aligns with the growing trend of green chemistry, where efficient and sustainable synthetic routes are prioritized.
One of the most frequently searched questions related to CAS No. 1247147-26-7 is its solubility and stability under various conditions. Studies indicate that this compound exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and acetone, making it suitable for diverse reaction environments. Additionally, its stability at room temperature ensures ease of handling and storage, a critical factor for industrial applications.
The synthesis of 3-bromo-N-(2-butoxyethyl)aniline typically involves the alkylation of 3-bromoaniline with 2-butoxyethyl halides, followed by purification steps to achieve high yields. Recent advancements in flow chemistry and microwave-assisted synthesis have further optimized its production, reducing reaction times and improving efficiency. These innovations are particularly relevant to researchers exploring scalable synthetic methods.
From an environmental perspective, the compound's biodegradability and ecological impact are subjects of ongoing research. Regulatory agencies and industry leaders are increasingly focused on sustainable chemical practices, prompting investigations into safer alternatives and waste reduction strategies. This aligns with global trends such as circular economy and green manufacturing, which dominate contemporary discussions in the chemical sector.
In summary, 3-bromo-N-(2-butoxyethyl)aniline (CAS No. 1247147-26-7) represents a critical intermediate with broad applicability in cutting-edge research and industrial processes. Its unique properties, coupled with evolving synthetic methodologies, position it as a compound of enduring relevance in the ever-changing landscape of chemical innovation.
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